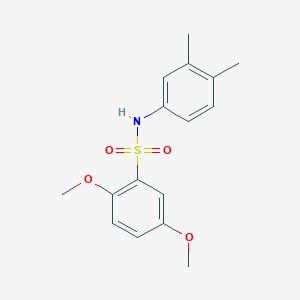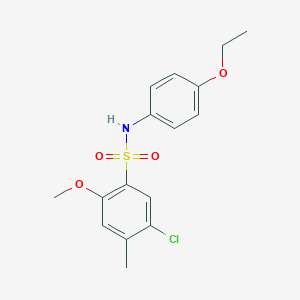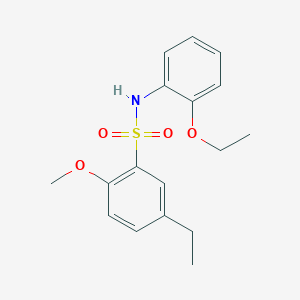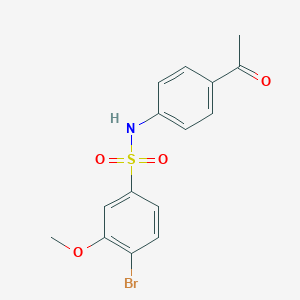
N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide, also known as DDBS, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a sulfonamide derivative that is synthesized through a multi-step process, and it has been found to exhibit a range of biochemical and physiological effects. In
科学研究应用
N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has been extensively studied in scientific research due to its potential applications in various fields. One of the most significant applications of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide is in the development of new drugs and therapies. N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, which make it a promising candidate for drug development. Additionally, N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has been used in the development of new materials, such as polymers and nanoparticles, which have potential applications in drug delivery and other fields.
作用机制
The mechanism of action of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has been found to inhibit the activity of certain viral enzymes, such as the HIV-1 integrase enzyme.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide can inhibit the growth and proliferation of cancer cells, as well as reduce the production of inflammatory mediators. Additionally, N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has been found to inhibit the replication of certain viruses, such as HIV-1 and herpes simplex virus. In vivo studies have shown that N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide can reduce inflammation and improve the symptoms of certain diseases, such as rheumatoid arthritis.
实验室实验的优点和局限性
N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in high yields and purity. Additionally, N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has been found to exhibit low toxicity and high selectivity for certain enzymes and receptors. However, there are also limitations to the use of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide in lab experiments. For example, N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide can be difficult to dissolve in certain solvents, which can limit its use in certain applications. Additionally, the mechanism of action of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide. One area of research is the development of new drugs and therapies based on the properties of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide. For example, researchers could explore the potential of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide as a treatment for cancer, viral infections, and other diseases. Additionally, researchers could investigate the use of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide in the development of new materials, such as polymers and nanoparticles, for drug delivery and other applications. Another area of research is the elucidation of the mechanism of action of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide, which could provide insight into its potential applications and limitations. Overall, the properties of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide make it a promising compound for further research and development.
合成方法
The synthesis of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide involves a multi-step process that begins with the reaction of 3,4-dimethylphenol with methanesulfonyl chloride to form 3,4-dimethylbenzenesulfonyl chloride. This intermediate is then reacted with 2,5-dimethoxyaniline to form the final product, N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide. The synthesis of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has been optimized to produce high yields and purity, and it has been used in various applications in scientific research.
属性
分子式 |
C16H19NO4S |
|---|---|
分子量 |
321.4 g/mol |
IUPAC 名称 |
N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H19NO4S/c1-11-5-6-13(9-12(11)2)17-22(18,19)16-10-14(20-3)7-8-15(16)21-4/h5-10,17H,1-4H3 |
InChI 键 |
FXYZGTDYXLLOEX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C |
规范 SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![N-(4-{[(4-chloro-3-ethoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229074.png)
![Ethyl 4-{[(2,5-dimethoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B229080.png)